molecular formula C13H14ClNO2 B1386974 4-(Chloromethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole CAS No. 932728-55-7

4-(Chloromethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole

Cat. No. B1386974
M. Wt: 251.71 g/mol
InChI Key: MKQGEIDJLCDZOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Chloromethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole, also known as CMEPO, is an organic compound belonging to the oxazole class of heterocyclic compounds. It is a highly versatile compound that has a wide range of applications in the fields of biochemistry, molecular biology, and pharmacology. It has been used in a variety of scientific experiments and has been found to have a number of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 4-(Chloromethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole is not fully understood. However, it is believed to interact with proteins to modulate their activity. It has been shown to interact with histones, DNA, and other proteins, and to modify their structure and function. In addition, 4-(Chloromethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole has been shown to bind to and activate certain transcription factors, which can affect the expression of genes.

Biochemical And Physiological Effects

4-(Chloromethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole has been shown to have a number of biochemical and physiological effects. It has been shown to affect the expression of genes, to modulate chromatin structure, and to alter the activity of proteins. In addition, it has been found to alter the activity of enzymes and to affect the metabolism of certain compounds.

Advantages And Limitations For Lab Experiments

4-(Chloromethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole has a number of advantages for laboratory experiments. It is easy to synthesize and has a high yield. In addition, it is relatively stable and can be stored for long periods of time. However, there are also some limitations to using 4-(Chloromethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole in laboratory experiments. It is a toxic compound, and it can interfere with other compounds in the reaction mixture. In addition, it can be difficult to obtain in large quantities.

Future Directions

There are a number of potential future directions for research involving 4-(Chloromethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole. It could be used to study the effects of epigenetic modifications on gene expression and to develop new drugs. In addition, it could be used to develop new drug delivery systems and to study the structure and function of proteins. Finally, it could be used to study the mechanism of action of various drugs and to develop new therapeutic strategies.

Scientific Research Applications

4-(Chloromethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole has been used in a variety of scientific experiments. It has been used to study the effects of chromatin structure on gene expression, to investigate the role of epigenetic modifications in gene regulation, and to study the mechanism of action of various drugs. In addition, it has been used to study the structure and function of proteins, and to develop new drug delivery systems.

properties

IUPAC Name

4-(chloromethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c1-3-16-11-6-4-10(5-7-11)13-15-12(8-14)9(2)17-13/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQGEIDJLCDZOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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